10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

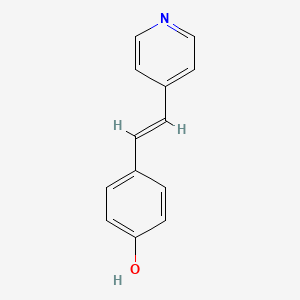

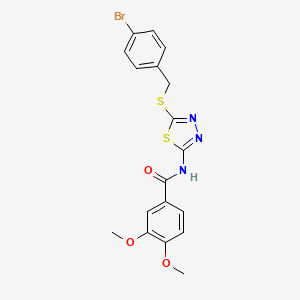

The compound “10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane” is a cyclic compound with a nitrobenzyl group attached. Nitrobenzyl compounds are a class of organic compounds containing a benzene ring with a nitro group and a benzyl group .

Synthesis Analysis

While specific synthesis methods for “10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane” are not available, nitrobenzyl compounds can generally be synthesized from nitrotoluene . For example, 4-nitrobenzyl bromide can be synthesized from p-nitrotoluene . Another method involves the bromination of p-nitrotoluene to generate 4-nitrobenzyl bromide, followed by hydrolysis to obtain p-nitrobenzyl alcohol .

Chemical Reactions Analysis

Nitrobenzyl compounds can undergo various chemical reactions. For instance, 4-nitrobenzyl chloride can undergo reduction by NADPH to yield 4-nitrotoluene . Another study shows that nitrobenzyl compounds can be activated to reactive electrophiles .

科学研究应用

- Application : 10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane can serve as a self-immolative linker in prodrugs. After an appropriate stimulus, the bond between the trigger (specifier) and the spacer (nitrobenzyl ether) breaks, releasing the active drug. These systems find applications in drug delivery, where controlled release is crucial .

- Application : Researchers have explored this compound’s potential as a photothermal agent for cancer therapy, leveraging its unique reactivity and ability to generate heat upon activation .

- Application : Researchers have explored DUB inhibition as an antiviral strategy. Derivatives of 4-(2-nitrophenoxy)benzamide (which contains a nitro group) have been investigated for their potential against viruses like Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 .

Self-Immolative Systems in Drug Delivery

Photothermal Agents for Cancer Therapy

Antiviral Drug Development

作用机制

Target of Action

Compounds with a similar 4-nitrobenzyl group have been found to interact with glutathione s-transferase p , a detoxification enzyme that plays a crucial role in cellular defense against toxicants and oxidative stress.

Mode of Action

It’s known that nitrobenzyl derivatives can be reduced by nitroreductases , enzymes that are often overexpressed in certain types of cells, such as cancer cells . This reduction can lead to the release of active compounds or the alteration of the original compound, which can then interact with its target.

Biochemical Pathways

Nitrobenzyl derivatives have been associated with the glutathione pathway , which plays a significant role in cellular defense mechanisms.

Pharmacokinetics

Nitrobenzyl derivatives have been found to interact with equilibrative nucleoside transporters , which could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Result of Action

Nitrobenzyl derivatives have been associated with the inhibition of certain enzymes and the activation of specific cell death pathways .

Action Environment

It’s known that the activity of nitrobenzyl derivatives can be influenced by the presence of nitroreductases , which can be overexpressed in certain environments, such as hypoxic tumor cells .

属性

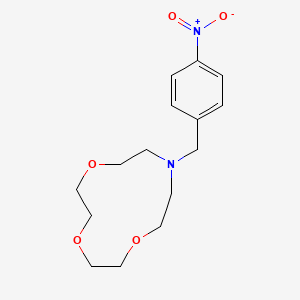

IUPAC Name |

10-[(4-nitrophenyl)methyl]-1,4,7-trioxa-10-azacyclododecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c18-17(19)15-3-1-14(2-4-15)13-16-5-7-20-9-11-22-12-10-21-8-6-16/h1-4H,5-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVUCUCSVSOBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2788205.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2788210.png)

![N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}cyclohexanecarboxamide](/img/structure/B2788212.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2788215.png)

![N-[2-Furan-2-yl-8-hydroxy-6-(2-methoxy-phenoxy)-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2788216.png)

![3-fluoro-4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2788222.png)

![N-Cyclopropyl-N-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2788224.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2788225.png)